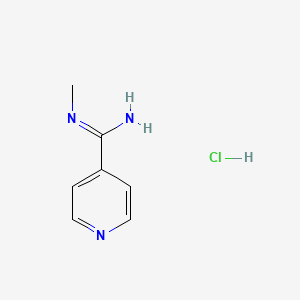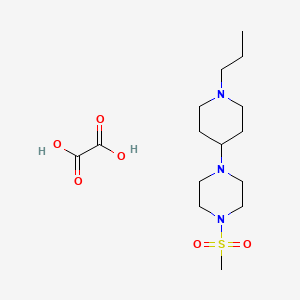![molecular formula C24H31N3O3 B6125476 2-[1-(2,2-diphenylethyl)-3-oxo-2-piperazinyl]-N-(3-methoxypropyl)acetamide](/img/structure/B6125476.png)
2-[1-(2,2-diphenylethyl)-3-oxo-2-piperazinyl]-N-(3-methoxypropyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[1-(2,2-diphenylethyl)-3-oxo-2-piperazinyl]-N-(3-methoxypropyl)acetamide is a chemical compound that is commonly referred to as DPAT. It is a synthetic compound that is used in scientific research to study the effects of dopamine receptors in the brain. DPAT has been shown to have a high affinity for the D2 and D3 dopamine receptors, which are important in regulating movement, emotion, and cognition. The purpose of
作用機序
DPAT acts as an agonist at the D2 and D3 dopamine receptors, which are G protein-coupled receptors that are primarily located in the striatum and prefrontal cortex of the brain. Activation of these receptors by DPAT leads to an increase in intracellular cAMP levels, which in turn leads to the activation of downstream signaling pathways. This activation of the dopamine receptors is thought to be responsible for the physiological and behavioral effects of DPAT.
Biochemical and Physiological Effects
DPAT has been shown to have a number of biochemical and physiological effects. In animal studies, it has been shown to increase locomotor activity, stimulate the release of dopamine in the brain, and reduce anxiety-like behavior. It has also been shown to have antidepressant-like effects and to reduce the symptoms of schizophrenia in animal models.
実験室実験の利点と制限
DPAT is a useful tool for studying the effects of dopamine receptors in the brain. Its high affinity for the D2 and D3 receptors makes it a valuable tool for investigating the role of these receptors in various physiological and behavioral processes. However, there are some limitations to its use in lab experiments. DPAT is a synthetic compound, and its effects may not be representative of those of endogenous dopamine. Additionally, its effects may vary depending on the species being studied.
将来の方向性
There are many future directions for research on DPAT. One area of interest is the role of DPAT in addiction and substance abuse. DPAT has been shown to reduce the reinforcing effects of drugs of abuse in animal models, and further research in this area could lead to the development of new treatments for addiction. Another area of interest is the use of DPAT in the treatment of schizophrenia. DPAT has been shown to reduce the symptoms of schizophrenia in animal models, and further research in this area could lead to the development of new treatments for this disorder. Finally, there is a need for further research on the biochemical and physiological effects of DPAT, particularly in humans. This could lead to a better understanding of the role of dopamine receptors in various physiological and behavioral processes.
合成法
DPAT is synthesized through a multi-step process that involves the condensation of 2,2-diphenylethylamine with ethyl chloroacetate to form 2-(2,2-diphenylethyl)acetoacetate. This intermediate is then reacted with piperazine and methylamine to form DPAT. The final product is purified through recrystallization and chromatography.
科学的研究の応用
DPAT is primarily used in scientific research to study the effects of dopamine receptors in the brain. It has been shown to have a high affinity for the D2 and D3 dopamine receptors, which are important in regulating movement, emotion, and cognition. DPAT is commonly used in animal studies to investigate the role of dopamine in various physiological and behavioral processes, including addiction, depression, and schizophrenia.
特性
IUPAC Name |
2-[1-(2,2-diphenylethyl)-3-oxopiperazin-2-yl]-N-(3-methoxypropyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31N3O3/c1-30-16-8-13-25-23(28)17-22-24(29)26-14-15-27(22)18-21(19-9-4-2-5-10-19)20-11-6-3-7-12-20/h2-7,9-12,21-22H,8,13-18H2,1H3,(H,25,28)(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQMQFOONBFYNNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC(=O)CC1C(=O)NCCN1CC(C2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[1-(2,2-diphenylethyl)-3-oxopiperazin-2-yl]-N-(3-methoxypropyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-{[4-(2,4,5-trimethoxybenzyl)-1-piperazinyl]methyl}-1H-indole](/img/structure/B6125394.png)
![2-(1-{[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-methyl-1H-pyrazol-4-yl]methyl}-2-pyrrolidinyl)-1,3-benzothiazole](/img/structure/B6125398.png)
![3-([(1-ethyl-2-pyrrolidinyl)methyl]{[1-(2-methoxyethyl)-4-piperidinyl]methyl}amino)-2,2-dimethyl-1-propanol](/img/structure/B6125427.png)
![1-[1-(3-fluorophenyl)-3-(5-methyl-2-furyl)-1H-pyrazol-4-yl]-N-(2-furylmethyl)methanamine](/img/structure/B6125441.png)
![2-(3,5-dimethyl-4-isoxazolyl)-N-{2-[2-(3-thienyl)-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl]ethyl}acetamide](/img/structure/B6125443.png)
![1-(4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}benzoyl)-2-methyl-4-phenylpiperazine](/img/structure/B6125444.png)
![3-(4-fluorophenyl)-5-methyl-7-(4-phenyl-1-piperazinyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B6125452.png)
![5-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-(tetrahydro-2-furanylmethyl)-2-pyridinamine](/img/structure/B6125453.png)
![1-tert-butyl-4-(4-ethoxyphenyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6125461.png)
![2-(4-{[1-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-1-methyl-2-piperazinyl)ethanol](/img/structure/B6125469.png)
![ethyl 3-{[6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanoyl]amino}-3-(4-methoxyphenyl)propanoate](/img/structure/B6125489.png)


![methyl 2-({[(3-chlorophenyl)amino]carbonothioyl}amino)-5-methyl-3-thiophenecarboxylate](/img/structure/B6125501.png)